Product packaging for Hydroxycitric acid(Cat. No.:CAS No. 4373-35-7)

Hydroxycitric acid

Cat. No.: B8106672
CAS No.: 4373-35-7
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxycitric acid (HCA) is a naturally occurring tricarboxylic acid derivative, primarily isolated from the fruits of Garcinia cambogia and the calyces of Hibiscus sabdariffa . Structurally, HCA is a hydroxylated analog of citric acid, featuring an additional hydroxyl group at the C2 position, which confers distinct biochemical properties . HCA is renowned for its role in weight management by inhibiting ATP-citrate lyase, a key enzyme in lipogenesis, and promoting lipid oxidation . Additionally, HCA derivatives, such as this compound 1,3-dimethyl ester, have demonstrated unique bioactivities, including iron chelation and induction of antibiotic production in Streptomyces species .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O8 B8106672 Hydroxycitric acid CAS No. 4373-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276669, DTXSID601045116
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27750-10-3, 4373-35-7
Record name (-)-Hydroxycitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27750-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garcinia acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCITRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Aqueous Extraction with Enzymatic Pretreatment

Aqueous extraction enhanced by pectic enzymes is a widely adopted method for isolating HCA from Garcinia rinds. The process involves macerating dried fruit rinds in water and treating the slurry with polygalacturonase (PG) and pectin lysase (PL) at 30–50°C for 2–3 hours. Enzymatic hydrolysis breaks down pectin networks, increasing HCA release into the aqueous phase. Post-treatment, the mixture is heated to 70°C to deactivate enzymes, followed by filtration to remove insoluble residues. This method yields a clear extract rich in HCA, with reported efficiencies of 51.89% when combined with alkaline precipitation.

Organic Solvent Extraction

Ethanol and acetone-based extraction systems are employed to solubilize HCA while minimizing co-extraction of polar impurities. A study by Edirisinghe et al. optimized refluxing with 99% ethanol at 60°C for 5 hours using a Soxhlet apparatus, achieving a total acid content of 0.50–0.51 g per gram of dried rind. Acetone-water mixtures (16.7–33.3% water) have also been used to refine Garcinia extracts, with a recovery rate of 84.9% after solvent evaporation. These methods are favored for their simplicity but require careful temperature control to prevent HCA degradation.

Purification and Isolation Strategies

Ion-Exchange Chromatography

Ion-exchange resins are pivotal in separating HCA from citric acid and other organic acids. The WO 96/05741 protocol describes loading a salt-free aqueous extract onto an anion-exchange column (e.g., Indion 850), where HCA adsorbs while impurities are eluted. Subsequent elution with Group IA metal hydroxides (e.g., NaOH) converts HCA into its sodium salt, which is then passed through a cation-exchange resin (e.g., Indion 225H) to yield free HCA. This method achieves purities of 94–99%, though lactonization remains a challenge due to HCA’s instability in acidic conditions.

Calcium Salt Precipitation

Alkaline precipitation using calcium chloride is a cost-effective industrial method. After adjusting the extract to pH 8–9 with NaOH, 20% calcium chloride is added to precipitate calcium hydroxycitrate at pH 6–7. Methanol is often introduced to enhance crystallization, yielding a light-gray product with 32.6–51.89% efficiency. However, this approach introduces calcium ions, necessitating additional steps for conversion to free HCA.

Quantification and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC using 0.01M hydrochloric acid as the mobile phase (flow rate: 0.5 mL/min) and UV detection at 208 nm enables precise quantification. Edirisinghe et al. reported HCA content of 42–44% in purified extracts, with retention times matching standard HCA.

Comparative Analysis of Preparation Methods

Table 1: Yield and Purity Across Extraction-Purification Protocols

MethodYield (%)Purity (%)Key AdvantagesLimitations
Enzymatic + CaCl₂51.8994–99High purity, scalableLactone formation
Ethanol reflux44.085–90SimplicitySolvent recovery costs
Ion-exchange65.098–99Excellent purityHigh resin costs

Chemical Reactions Analysis

Types of Reactions: Hydroxycitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in esterification reactions to form esters and can also undergo hydrolysis to yield its lactone form .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Weight Management

HCA is widely recognized for its role in weight management. It is believed to exert its effects through several mechanisms:

  • Appetite Suppression : HCA may increase serotonin levels in the brain, which can help reduce appetite and food intake .
  • Fat Synthesis Inhibition : HCA acts as a competitive inhibitor of ATP-citrate lyase, an enzyme involved in converting carbohydrates into fat, thereby reducing fat synthesis .

Clinical Trials and Meta-Analyses

Several clinical trials have investigated the efficacy of HCA for weight loss. A systematic review and meta-analysis of randomized controlled trials (RCTs) indicated a statistically significant weight loss associated with HCA supplementation:

  • Weight Loss Efficacy : The meta-analysis revealed an average weight loss of approximately 0.88 kg favoring HCA over placebo (MD: -0.88 kg; 95% CI: -1.75 to -0.00) across multiple studies .
StudySample SizeWeight Loss (kg)DurationNotes
Graham et al. (1998)135Not significant12 weeksCompared HCA with placebo
Onakpoya et al. (2011)12 trials-0.88 kgVariedMeta-analysis of RCTs
Recent Clinical Study100Significant reduction3 monthsMeasured various anthropometric parameters

Metabolic Health

HCA's effects extend beyond weight loss; it also appears to influence metabolic health positively:

  • Lipid Profile Improvement : A clinical study reported significant reductions in serum triglycerides, cholesterol, HDL, and LDL levels in subjects taking HCA .
  • Fat-Free Mass Increase : Some participants experienced an increase in fat-free mass, suggesting that HCA may promote lean body composition alongside fat loss .

Other Therapeutic Applications

Beyond weight management, HCA has been explored for other potential health benefits:

  • Antioxidant Properties : The flavonoid content in HCA may impart antioxidant effects, contributing to cellular protection against oxidative stress .
  • Genotoxicity Concerns : While some studies indicate potential genotoxic effects at high concentrations, these findings are not universally accepted and require further investigation to clarify safety profiles .

Case Study 1: Weight Loss in Obese Individuals

A clinical trial involving 100 obese individuals over three months demonstrated that HCA supplementation led to significant reductions in body weight and improved metabolic parameters. Participants reported decreased appetite and enhanced satiety during the study period.

Case Study 2: Lipid Profile Modulation

Another study focused on individuals with dyslipidemia found that daily intake of HCA resulted in improved lipid profiles, with notable decreases in total cholesterol and triglycerides after eight weeks of supplementation.

Comparison with Similar Compounds

Citric Acid

Structural Differences :

  • Citric acid : C₆H₈O₇, molecular weight 192.12 g/mol, with three carboxyl groups and one hydroxyl group .
  • HCA : C₆H₈O₈, molecular weight 208.12 g/mol, featuring an additional hydroxyl group at C2 .

Functional Differences :

  • Metabolic Roles : Citric acid is central to the Krebs cycle, whereas HCA disrupts lipid synthesis by competitively inhibiting ATP-citrate lyase .

Table 1: Structural and Functional Comparison of HCA and Citric Acid

Parameter Hydroxycitric Acid (HCA) Citric Acid
Molecular Formula C₆H₈O₈ C₆H₈O₇
Key Functional Groups 3 carboxyl, 2 hydroxyl 3 carboxyl, 1 hydroxyl
Primary Source Garcinia cambogia, Hibiscus Citrus fruits
Biological Role Lipogenesis inhibition, iron chelation Energy metabolism (Krebs cycle)
Bioactive Derivatives 1,3-dimethyl ester (antibiotic induction) None reported

Acarbose

Acarbose, a pseudotetrasaccharide drug, is a standard α-glucosidase and α-amylase inhibitor used in type 2 diabetes management. Comparative studies highlight HCA’s superior efficacy and stability in enzyme inhibition:

Mechanistic Insights :

  • Binding Interactions : HCA forms 8 hydrogen bonds with α-glucosidase (vs. 4 for α-amylase), including key residues ASN241, GLU304, and HIS279, compared to acarbose’s fewer interactions .
  • Binding Energy : HCA exhibits stronger binding affinities for α-glucosidase (−189.1 kJ/mol) and α-amylase (−180.2 kJ/mol) than acarbose .

Molecular Dynamics (MD) Stability :

  • RMSD Values : HCA-α-glucosidase complexes stabilize within 25 ns (RMSD: 0.1–0.5 Å), outperforming acarbose, which shows higher fluctuations (0.25–0.35 nm for α-amylase) .
  • Hydrogen Bond Retention : HCA maintains 4–6 hydrogen bonds during 100 ns simulations, whereas acarbose forms fewer bonds .

Table 2: Enzymatic Inhibition and Stability Parameters (HCA vs. Acarbose)

Parameter HCA Acarbose
α-Glucosidase Binding −189.1 kJ/mol (Van der Waals) Lower affinity
α-Amylase Binding −180.2 kJ/mol Lower affinity
Hydrogen Bonds (α-glucosidase) 8 interactions (ASN241, GLU304, etc.) Fewer interactions
RMSD (α-glucosidase) 0.1–0.5 Å Higher fluctuations
Simulation Stability Rapid equilibrium (25 ns) Slower stabilization

Hibiscus Acid Dimethyl Ester

Hibiscus acid dimethyl ester, structurally related to HCA dimethyl ester, shares iron-chelating properties but differs in bioactivity:

  • Antibiotic Induction : Both compounds induce dithiolopyrrolone antibiotics in Streptomyces, but HCA derivatives exhibit higher efficacy due to optimized iron-binding geometry .
  • Structural Nuances : HCA’s additional hydroxyl group enhances metal ion coordination, a critical factor in activating microbial biosynthetic pathways .

Biological Activity

Hydroxycitric acid (HCA), primarily derived from the fruit rinds of Garcinia cambogia, has garnered significant attention for its potential biological activities, particularly in weight management and metabolic regulation. This article explores the biological activity of HCA, focusing on its mechanisms, clinical findings, and implications for health.

HCA exerts its biological effects primarily through the inhibition of the enzyme ATP-citrate lyase . This enzyme catalyzes the conversion of citrate into acetyl-CoA and oxaloacetate, crucial steps in fatty acid synthesis. By inhibiting ATP-citrate lyase, HCA reduces the availability of acetyl-CoA, thereby limiting lipogenesis and promoting fat oxidation .

Key Mechanisms:

  • Inhibition of Fatty Acid Synthesis : HCA has been shown to suppress fatty acid synthesis in both animal and human studies, leading to reduced fat accumulation .
  • Regulation of Appetite : Some studies suggest that HCA may influence appetite-regulating hormones such as leptin and adiponectin, potentially reducing food intake .
  • Anti-inflammatory Properties : Recent research indicates that HCA may have anti-inflammatory effects, particularly when delivered via liposomal formulations, enhancing its bioavailability and efficacy against inflammation .

Clinical Studies and Findings

Numerous clinical trials have investigated the efficacy of HCA in weight management and metabolic health. Here are some notable findings:

StudyParticipantsDurationResults
Preuss et al. (2010)135 subjects12 weeksNo significant weight loss difference between HCA and placebo groups; both groups lost weight .
A clinical study (2019)100 obese individuals3 monthsSignificant reductions in body weight and fat mass; improved lipid profiles observed .
Recent trial (2023)44 women with NAFLD8 weeksHCA supplementation alongside a calorie-restricted diet improved obesity indices and appetite-regulating hormones .

Case Study: Efficacy in Obesity Management

A meta-analysis involving 23 randomized controlled trials indicated that HCA could lead to a small but statistically significant weight loss compared to placebo (Mean Difference: -0.88 kg) . However, gastrointestinal side effects were reported more frequently in the HCA group.

Safety and Toxicity

While HCA is generally considered safe for consumption, some studies have raised concerns about potential side effects. For instance, a toxicity study indicated that high doses of Garcinia extract could induce testicular atrophy in rats, suggesting a need for caution in long-term use . Moreover, gastrointestinal disturbances were noted in several clinical trials.

Q & A

Q. Table 1: Key Parameters for HCA Enzymatic Inhibition Assays

ParameterRecommendationRationale
Enzyme Concentration0.1–0.5 U/mL (α-glucosidase)Avoid substrate depletion
Incubation Time30 min at 37°CEnsure linear reaction kinetics
Substrate (pNPG)2.5 mM in phosphate buffer (pH 6.8)Optimal for colorimetric detection
Source:

Q. Guidelines for Reproducibility

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition (e.g., Zenodo, Figshare) .
  • Disclose spectral libraries (e.g., mzML files) and simulation trajectories (e.g., .xtc files) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxycitric acid
Reactant of Route 2
Hydroxycitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.